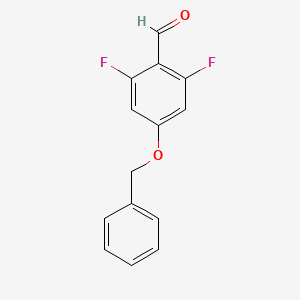

4-(Benzyloxy)-2,6-difluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-difluoro-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-13-6-11(7-14(16)12(13)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTBPFVUDIRJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80702277 | |

| Record name | 4-(Benzyloxy)-2,6-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80702277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918524-93-3 | |

| Record name | 4-(Benzyloxy)-2,6-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80702277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Benzyloxy)-2,6-difluorobenzaldehyde CAS number

An In-depth Technical Guide to 4-(Benzyloxy)-2,6-difluorobenzaldehyde: A Strategic Building Block in Modern Drug Discovery

Introduction

This compound, identified by the CAS number 918524-93-3 , is a highly versatile synthetic intermediate that has garnered significant interest within the medicinal chemistry and drug development sectors.[1][2][3] Its molecular architecture is a strategic amalgamation of three key functional moieties: a reactive aldehyde, a stable yet cleavable benzyloxy protecting group, and a difluorinated aromatic ring. This unique combination provides a powerful scaffold for the synthesis of complex, biologically active molecules.

The presence of two fluorine atoms at the ortho-positions to the aldehyde profoundly influences the molecule's electronic properties and conformational rigidity. In drug design, strategic fluorination is a well-established method to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability. The benzyloxy group serves as an effective protecting group for the para-phenolic hydroxyl, allowing for selective reactions at the aldehyde functionality before its potential deprotection to reveal a new reactive site. Consequently, this compound serves as a pivotal precursor for novel therapeutics, particularly in the fields of oncology and neuropharmacology.[4][5] This guide provides an in-depth exploration of its synthesis, characterization, applications, and core synthetic utility for researchers and drug development professionals.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is foundational to its application in synthetic chemistry. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 918524-93-3 | [1][2][3] |

| Molecular Formula | C₁₄H₁₀F₂O₂ | [1][2] |

| Molecular Weight | 248.225 g/mol | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Boiling Point | 338.9 ± 37.0 °C at 760 mmHg | [1][2] |

| Appearance | Typically a solid | [6] |

| Purity | Commercially available at ≥97% | [3] |

| Storage | 2-8°C under an inert atmosphere | [7] |

Synthesis and Mechanistic Rationale

The most common and efficient route to this compound is through a Williamson ether synthesis. This method is widely adopted due to its high yield, operational simplicity, and the ready availability of starting materials.

Causality Behind Experimental Choices:

-

Starting Material: 2,6-Difluoro-4-hydroxybenzaldehyde is the logical precursor. The phenolic hydroxyl group is sufficiently acidic to be deprotonated by a mild base.

-

Base: Potassium carbonate (K₂CO₃) is the base of choice. It is strong enough to deprotonate the phenol, forming a reactive phenoxide, but not so strong as to promote side reactions with the aldehyde or the solvent. Its insolubility in some organic solvents can drive the reaction forward as the soluble phenoxide is formed.

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal.[8] These solvents effectively solvate the potassium cation, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the rate of the Sₙ2 reaction.

-

Alkylating Agent: Benzyl bromide or benzyl chloride is used as the source of the benzyl group. Benzyl halides are excellent Sₙ2 substrates due to the stability of the incipient carbocation in the transition state.

-

Temperature: The reaction is typically performed at a moderately elevated temperature (e.g., 70°C) to ensure a reasonable reaction rate without causing decomposition of the reactants or products.[9]

Detailed Experimental Protocol: Williamson Ether Synthesis

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,6-difluoro-4-hydroxybenzaldehyde (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a stirrable suspension (approx. 5-10 mL per gram of aldehyde).

-

Reagent Addition: While stirring under a nitrogen atmosphere, add benzyl bromide (1.05 eq.) dropwise to the suspension at room temperature.

-

Reaction Execution: Heat the reaction mixture to 70°C and stir overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the mixture to room temperature and pour it into a beaker containing cold water (approx. 10 times the volume of DMF). This will precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove DMF and inorganic salts.

-

Purification: Dry the crude solid under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water, or purified by column chromatography on silica gel.[9]

Visualization of Synthesis

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Self-Validating System)

While specific experimental spectra are not always publicly available, the structure of this compound allows for reliable prediction of its key spectroscopic features.[4] This predictive analysis serves as a self-validating system for the synthetic protocol.

-

¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The aldehydic proton should appear as a singlet or a finely split multiplet far downfield (~10.0-10.3 ppm). The benzylic protons (-CH₂-) will present as a sharp singlet around 5.1-5.2 ppm. The aromatic protons of the benzyl group will appear in the 7.3-7.5 ppm region. The two equivalent aromatic protons on the difluorobenzaldehyde ring will appear as a doublet (due to coupling with fluorine) in the 6.7-6.9 ppm range.

-

¹³C NMR: Key signals would include the aldehyde carbonyl carbon (~185-190 ppm), carbons attached to fluorine exhibiting large C-F coupling constants, the benzylic carbon (~70-72 ppm), and various aromatic carbons.

-

¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 248.22, consistent with the molecular weight.

-

Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch for the aldehyde will be prominent around 1690-1710 cm⁻¹. C-O-C ether stretches will appear around 1250 cm⁻¹ and 1050 cm⁻¹, and C-F stretches will be visible in the 1100-1300 cm⁻¹ region.

Core Applications in Drug Discovery

The true value of this compound lies in its application as a versatile scaffold for synthesizing targeted therapeutic agents.

Oncology: Inhibition of Aldehyde Dehydrogenase (ALDH)

A primary area of application is in the development of inhibitors for aldehyde dehydrogenase (ALDH), specifically the ALDH1A3 isoform.[5][9] ALDH1A3 is overexpressed in various cancers, including non-small cell lung cancer, and is a key enzyme in cancer stem cells (CSCs). It contributes to chemoresistance and poor patient prognosis by converting retinal to retinoic acid (RA), a signaling molecule that regulates cell differentiation and proliferation.

Derivatives synthesized from this compound have been shown to be potent and selective inhibitors of ALDH1A3.[9] The aldehyde group can be transformed into various pharmacophores that interact with the enzyme's active site, while the difluorobenzyloxy moiety can be tailored to optimize binding affinity, selectivity, and pharmacokinetic properties.[6] By inhibiting ALDH1A3, these compounds can disrupt retinoic acid signaling, potentially reducing tumor growth and overcoming resistance to conventional chemotherapy.

Caption: Inhibition of the ALDH1A3-Retinoic Acid signaling pathway.

Neurodegenerative Diseases

The benzyloxy-substituted aromatic motif is also prevalent in scaffolds designed to treat neurodegenerative disorders. For instance, related benzyloxy chalcones and benzothiazole derivatives have been investigated as multifunctional agents targeting pathways relevant to Alzheimer's and Parkinson's disease.[4] These molecules often aim to inhibit enzymes like monoamine oxidase B (MAO-B) or prevent the aggregation of amyloid-beta peptides. The this compound core provides a robust starting point for creating new chemical entities in this therapeutic area.

Key Synthetic Transformations

The aldehyde group is a hub for a vast array of chemical transformations, making this scaffold exceptionally useful for building molecular diversity.

Caption: Key synthetic transformations of the aldehyde group.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet (SDS) for this exact compound may require sourcing from the supplier, data from structurally related benzaldehydes (e.g., 2,6-difluorobenzaldehyde) provide a strong basis for safe handling protocols.[10][11][12]

-

Hazards: Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11][13]

-

Precautions for Safe Handling:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[7]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to synthesize novel and complex molecules with significant therapeutic potential. Its trifunctional nature offers a robust platform for developing targeted inhibitors for oncology and for exploring new treatments for neurodegenerative diseases. The synthetic accessibility, coupled with the predictable reactivity of its aldehyde group, ensures its continued and expanding role in the landscape of modern drug discovery.

References

-

This compound Price from Supplier Brand Elsa Biotechnology Co., Ltd. on Chemsrc.com. (2017). Chemsrc.com. [Link]

-

4-(Benzyloxy)-2,6-difluorobenzaldehyde (C007B-519815). Cenmed Enterprises. [Link]

-

2,6-Difluorobenzaldehyde Safety Data Sheet. Fisher Scientific. [Link]

-

Synthesis of 4-benzyloxy-3,5-difluorobenzaldehyde. PrepChem.com. [Link]

-

2,6-Difluorobenzaldehyde, 98%. SLS - Scientific Laboratory Supplies. [Link]

-

4-(Benzyloxy)benzaldehyde. National Center for Biotechnology Information (NCBI), National Library of Medicine. [Link]

-

4-benzyloxy-2,6-dichlorobenzaldehyde. Chemsrc. [Link]

- Process for the preparation of difluorobenzaldehydes.

-

Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]

Sources

- 1. This compound | CAS#:918524-93-3 | Chemsrc [chemsrc.com]

- 2. This compound | 918524-93-3 [amp.chemicalbook.com]

- 3. cenmed.com [cenmed.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. prepchem.com [prepchem.com]

- 9. mdpi.com [mdpi.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.fi [fishersci.fi]

- 13. aksci.com [aksci.com]

4-(Benzyloxy)-2,6-difluorobenzaldehyde molecular weight

An In-depth Technical Guide to 4-(Benzyloxy)-2,6-difluorobenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Authored by: Gemini, Senior Application Scientist

January 2026

Abstract

This compound is a key synthetic intermediate prized in medicinal chemistry for its unique structural features. The presence of two fluorine atoms on the aromatic ring, combined with a reactive aldehyde and a stable, yet cleavable, benzyloxy protecting group, provides a versatile scaffold for the development of novel therapeutic agents. This guide offers an in-depth exploration of its molecular characteristics, a detailed synthesis protocol grounded in established chemical principles, and a review of its applications in modern drug discovery, particularly in oncology and neuropharmacology. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.

Core Molecular Profile

This compound is an aromatic aldehyde with the chemical formula C₁₄H₁₀F₂O₂. Its molecular structure is characterized by a benzaldehyde core substituted with two fluorine atoms ortho to the aldehyde group and a benzyloxy group in the para position. The strategic placement of these functionalities is critical to its utility. The fluorine atoms modulate the electronic properties of the ring and can enhance the metabolic stability and binding affinity of derivative compounds. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, while the benzyloxy group protects the phenolic hydroxyl, allowing for selective reactions at other sites before its potential removal in later synthetic stages.

Physicochemical and Structural Data

A precise understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis and research. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 248.225 g/mol | [1] |

| Molecular Formula | C₁₄H₁₀F₂O₂ | [1] |

| CAS Number | 918524-93-3 | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Boiling Point | 338.9 ± 37.0 °C at 760 mmHg | [1] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC(=C(C(=C2)F)C=O)F | [2] |

Synthesis and Purification Protocol

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This well-established method involves the reaction of a phenoxide with an alkyl halide. In this case, the precursor is 4-hydroxy-2,6-difluorobenzaldehyde, which is deprotonated by a mild base to form a phenoxide ion that subsequently acts as a nucleophile, attacking benzyl chloride to form the desired ether linkage.

Experimental Protocol: Williamson Ether Synthesis

This protocol provides a self-validating, step-by-step methodology for the synthesis and purification of the title compound.

Materials:

-

4-hydroxy-2,6-difluorobenzaldehyde

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-2,6-difluorobenzaldehyde (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

-

Solvent Addition: Add a suitable volume of anhydrous DMF or DMSO to dissolve the starting materials. The choice of a polar aprotic solvent is critical as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide.

-

Addition of Benzylating Agent: Add benzyl chloride (1.1 eq.) to the stirred solution.

-

Reaction Execution: Heat the reaction mixture to 70-80 °C and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This method is a standard for preparing benzyloxybenzaldehyde derivatives[3]. A similar procedure is documented for the synthesis of the related 4-benzyloxy-3,5-difluorobenzaldehyde[4].

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). The organic layers are combined.

-

Washing: Wash the combined organic layers sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography to obtain pure this compound.

Synthesis Workflow Diagram

The logical flow of the synthesis and purification process is illustrated below.

Caption: Logical workflow for the synthesis and purification of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile building block for synthesizing molecules with therapeutic potential. Its derivatives have been explored in several key areas of drug discovery.

Oncology: Targeting Aldehyde Dehydrogenase (ALDH)

A significant application of benzyloxybenzaldehyde derivatives is in the development of inhibitors for Aldehyde Dehydrogenase (ALDH) enzymes, particularly the ALDH1A3 isoform.[5] ALDH1A3 is overexpressed in various cancers and is linked to cancer stem cells and resistance to chemotherapy.[5] Compounds derived from benzyloxybenzaldehyde scaffolds have been identified as potent and selective inhibitors of ALDH1A3, presenting a promising strategy for cancer therapy.[3] The aldehyde functionality of the core molecule can be readily modified to interact with the enzyme's active site, while the substituted phenyl ring can be optimized to enhance binding affinity and selectivity.[6]

Neurodegenerative Diseases

While direct applications of the title compound are still emerging, structurally related benzyloxy-substituted aromatic compounds have shown potential in the context of neurodegenerative diseases. For instance, derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B) for the potential treatment of Parkinson's disease.[7] Furthermore, chalcones synthesized from benzyloxy precursors have been evaluated as multifunctional agents for Alzheimer's disease, targeting processes like Aβ aggregation and oxidative stress.[7] This suggests that the this compound scaffold could be a valuable starting point for developing novel neuroprotective agents.

Diagram of Application Potential

The relationship between the core chemical scaffold and its potential therapeutic targets is conceptualized in the following diagram.

Caption: Relationship between the core aldehyde and its potential biological applications.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of standard analytical techniques is employed. While experimentally determined spectra are not always publicly available, the expected spectroscopic data can be reliably predicted based on its structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 10 ppm), the aromatic protons of the benzyl group (typically 7.3-7.5 ppm), the methylene protons of the benzyl group (around 5.2 ppm), and the protons on the difluorinated aromatic ring.

-

¹³C NMR Spectroscopy: The carbon NMR will show characteristic peaks for the carbonyl carbon of the aldehyde (around 185-195 ppm), carbons attached to fluorine (showing C-F coupling), and the various aromatic and aliphatic carbons.

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the molecular formula of C₁₄H₁₀F₂O₂.

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery and development. Its unique combination of a reactive aldehyde, a cleavable benzyloxy protecting group, and electron-withdrawing fluorine substituents provides a robust platform for the synthesis of complex and potentially therapeutic molecules. The demonstrated utility of its derivatives as potent enzyme inhibitors underscores its importance for researchers in medicinal chemistry and pharmaceutical sciences. This guide provides a foundational understanding of its synthesis, properties, and applications to facilitate its use in creating the next generation of targeted therapeutics.

References

-

Elsa Biotechnology Co., Ltd. (2017). This compound Price from Supplier Brand. Chemsrc.com. [Link]

-

PrepChem. (n.d.). Synthesis of 4-benzyloxy-3,5-difluorobenzaldehyde. PrepChem.com. [Link]

-

Kennedy, A. R., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Crystallographic Communications. Published by NIH. [Link]

-

Sigma-Aldrich. (n.d.). 2,6-Difluorobenzaldehyde, 98%. SLS. [Link]

-

Cenmed Enterprises. (n.d.). 4-(Benzyloxy)-2,6-difluorobenzaldehyde (C007B-519815). Cenmed Enterprises. [Link]

-

Chemsrc. (2025). 4-benzyloxy-2,6-dichlorobenzaldehyde. Chemsrc. [Link]

- Google Patents. (n.d.). US5191126A - Process for the preparation of difluorobenzaldehydes.

-

Kennedy, A. R., et al. (2010). 4-(Benzyloxy)benzaldehyde. ResearchGate. [Link]

-

Moghrabi, A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]

-

Al-Hamdani, A. A. S., et al. (2017). Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (Containing Sulphur and Nitrogen Donor Atoms) and Its Cd(II) Complex. MDPI. [Link]

Sources

4-(Benzyloxy)-2,6-difluorobenzaldehyde physical properties

An In-Depth Technical Guide to 4-(Benzyloxy)-2,6-difluorobenzaldehyde

Introduction

This compound is a fluorinated aromatic aldehyde, a class of organic compounds of significant interest in medicinal chemistry and materials science. The presence of the difluoro substitution pattern on the benzaldehyde ring, combined with the benzyloxy group, imparts unique electronic and steric properties. These characteristics make it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, while the aldehyde functional group serves as a versatile handle for a wide array of chemical transformations. This guide provides a comprehensive overview of its core physical properties, a detailed synthesis protocol, spectroscopic characterization, and essential safety guidelines for researchers and drug development professionals.

Chemical Identity and Physical Properties

The fundamental physical and chemical properties of this compound are crucial for its handling, application in synthesis, and purification. These properties are summarized below.

| Property | Value | Source |

| CAS Number | 918524-93-3 | [1] |

| Molecular Formula | C₁₄H₁₀F₂O₂ | [1] |

| Molecular Weight | 248.22 g/mol | [1] |

| Boiling Point | 338.9 ± 37.0 °C (Predicted) | [1] |

| Appearance | White to off-white solid (Expected) | - |

| Solubility | Soluble in common organic solvents like DMSO, ethyl acetate, and methanol. | [2][3] |

Molecular Structure

The structure of this compound is defined by a central benzene ring substituted with an aldehyde group, a benzyloxy group, and two fluorine atoms at positions 2 and 6 relative to the aldehyde.

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(Benzyloxy)-2,6-difluorobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-(Benzyloxy)-2,6-difluorobenzaldehyde, a compound of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predicted analysis. By comparing the structural analogues, this guide offers researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this molecule. Each section includes a summary of predicted data, a detailed interpretation of the spectral features, and standardized experimental protocols for data acquisition.

Introduction

This compound is a substituted aromatic aldehyde featuring a benzyloxy group and two fluorine atoms on the phenyl ring. The unique electronic properties conferred by the electron-withdrawing fluorine atoms and the bulky, electron-donating benzyloxy group make this compound a valuable intermediate in the synthesis of novel chemical entities. Accurate structural elucidation is paramount for its application in research and development. Spectroscopic techniques are the cornerstone of such characterization, providing detailed information about the molecular structure and functional groups. This guide presents a predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra to facilitate its unambiguous identification.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the interpretation of spectroscopic data. The following diagram illustrates the structure of this compound with a systematic numbering scheme for the atoms, which will be used for spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. The predicted chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine atoms and the aldehyde group, as well as the shielding and deshielding effects of the benzyloxy group.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | ~10.3 | s (singlet) | - |

| Benzyl-CH₂ | ~5.1 | s (singlet) | - |

| Phenyl-H (benzyl group) | ~7.3-7.5 | m (multiplet) | - |

| Aromatic-H (difluorobenzaldehyde ring) | ~6.7-6.9 | t (triplet) | ~8-9 (JH-F) |

Interpretation of the Predicted ¹H NMR Spectrum

-

Aldehyde Proton (CHO): The proton of the aldehyde group is expected to be significantly deshielded due to the strong electron-withdrawing nature of the carbonyl group and the aromatic ring. This results in a characteristic downfield chemical shift of around 10.3 ppm. It should appear as a singlet as there are no adjacent protons.

-

Benzyl Protons (CH₂): The two protons of the methylene bridge in the benzyloxy group are chemically equivalent and are expected to appear as a singlet at approximately 5.1 ppm. The adjacent oxygen atom causes a downfield shift compared to a typical alkyl proton.[1]

-

Phenyl Protons (Benzyl Group): The five protons on the phenyl ring of the benzyloxy group are expected to resonate in the aromatic region, typically between 7.3 and 7.5 ppm, as a complex multiplet.

-

Aromatic Protons (Difluorobenzaldehyde Ring): The two equivalent protons on the difluorobenzaldehyde ring are expected to appear as a triplet in the region of 6.7-6.9 ppm. The triplet multiplicity arises from the coupling to the two adjacent fluorine atoms (3JH-F). The electron-donating benzyloxy group will shield these protons, shifting them upfield relative to those in 2,6-difluorobenzaldehyde.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:[2]

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Data Acquisition: Set the acquisition parameters for a standard 1D ¹H NMR experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~185-190 |

| C-F (ipso-carbons) | ~160-165 (d, 1JC-F) |

| C-O (ether, difluorobenzaldehyde ring) | ~155-160 |

| C-H (difluorobenzaldehyde ring) | ~110-115 (t, 2JC-F) |

| C-CHO (ipso-carbon) | ~115-120 |

| Benzyl (CH₂) | ~70-75 |

| Phenyl (benzyl group, ipso-carbon) | ~135-140 |

| Phenyl (benzyl group, ortho, meta, para carbons) | ~127-129 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (CHO): The carbon of the aldehyde group is highly deshielded and is expected to appear at the downfield end of the spectrum, around 185-190 ppm.[3]

-

Fluorinated Carbons (C-F): The two carbons directly bonded to fluorine atoms will show a large downfield shift due to the high electronegativity of fluorine. They will appear as a doublet due to the one-bond coupling with fluorine (1JC-F).

-

Ether-Linked Carbon (C-O): The carbon atom attached to the ether oxygen on the difluorobenzaldehyde ring will also be deshielded and is expected to resonate in the 155-160 ppm region.

-

Aromatic CH Carbons: The two equivalent carbons bonded to hydrogen on the difluorobenzaldehyde ring will appear as a triplet due to two-bond coupling with the adjacent fluorine atoms (2JC-F). Their chemical shift is predicted to be in the 110-115 ppm range.

-

Other Aromatic Carbons: The remaining aromatic carbons of both rings will appear in the typical aromatic region of 115-140 ppm.

-

Benzyl Carbon (CH₂): The methylene carbon of the benzyloxy group is expected to have a chemical shift in the range of 70-75 ppm, influenced by the adjacent oxygen atom.[1]

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters:[4]

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.8 mL of deuterated solvent) is often required due to the lower natural abundance of ¹³C.

-

Spectrometer Setup: After locking and shimming for ¹H, the spectrometer is tuned to the ¹³C frequency.

-

Data Acquisition: A standard ¹³C experiment is typically proton-decoupled to simplify the spectrum to singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are necessary to obtain a good signal-to-noise ratio.

-

Data Processing: Similar processing steps as for ¹H NMR are applied. The solvent signal is used for chemical shift calibration (e.g., CDCl₃ at 77.16 ppm).

Predicted Infrared (IR) Spectrum

The IR spectrum provides information about the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (aldehyde) | Aldehyde | ~2850 and ~2750 | Weak to Medium |

| C=O Stretch | Aldehyde | ~1700-1720 | Strong |

| C=C Stretch | Aromatic Rings | ~1600, ~1500, ~1450 | Medium to Strong |

| C-O Stretch | Aryl Ether | ~1250-1300 (asymmetric) | Strong |

| C-O Stretch | Aryl Ether | ~1020-1080 (symmetric) | Strong |

| C-F Stretch | Fluoroaromatic | ~1100-1300 | Strong |

Interpretation of the Predicted IR Spectrum

-

Aldehyde Group: The presence of the aldehyde is confirmed by two key absorptions: the strong C=O stretching band around 1700-1720 cm⁻¹ and the characteristic pair of weak to medium C-H stretching bands around 2850 and 2750 cm⁻¹.[5]

-

Aromatic Rings: The C=C stretching vibrations of the two aromatic rings will result in several bands in the 1600-1450 cm⁻¹ region.

-

Ether Linkage: The aryl ether linkage will produce two strong C-O stretching bands. The asymmetric stretch is expected around 1250-1300 cm⁻¹, and the symmetric stretch around 1020-1080 cm⁻¹.[6]

-

Carbon-Fluorine Bonds: The C-F stretching vibrations of the fluoroaromatic ring will give rise to strong absorption bands in the 1100-1300 cm⁻¹ region. These may overlap with the C-O stretching bands, so careful analysis of the fingerprint region is necessary.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples:[7][8]

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Predicted Mass Spectrum

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a suitable technique.

Table 4: Predicted Major Fragment Ions in EI-MS

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| ~248 | [M]⁺ (Molecular Ion) |

| ~247 | [M-H]⁺ |

| ~219 | [M-CHO]⁺ |

| ~157 | [F₂C₆H₂O-CH₂]⁺ |

| ~91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (~248 g/mol ). This peak should be observable, though its intensity may vary.

-

[M-H]⁺ Fragment: Loss of a single hydrogen atom, likely the aldehydic proton, would result in a fragment at m/z ~247.

-

[M-CHO]⁺ Fragment: A common fragmentation pathway for aromatic aldehydes is the loss of the formyl group (CHO), leading to a fragment at m/z ~219.[9]

-

Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the benzylic C-O bond, which is a weak point in the molecule. This would generate the highly stable tropylium cation at m/z 91, which is often the base peak in the spectra of benzyl-containing compounds. The other part of the molecule would form a radical cation at m/z 157.

Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

A typical protocol for acquiring an EI mass spectrum is as follows:[10][11]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid, this can be done using a direct insertion probe. For volatile compounds, gas chromatography (GC-MS) can be used.[12]

-

Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This technical guide has presented a detailed, predicted spectroscopic analysis of this compound. By leveraging fundamental principles and comparing with structural analogues, we have provided a comprehensive set of expected data for ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The inclusion of standardized experimental protocols offers a practical framework for researchers to acquire and interpret their own data. This guide serves as a valuable resource for the scientific community, facilitating the accurate identification and characterization of this important synthetic intermediate.

References

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. [Link]

-

Fiveable. Spectroscopy of Ethers | Organic Chemistry Class Notes. [Link]

-

Scribd. (2020, March 9). FT-IR Spectrum Table. [Link]

-

Wikipedia. Infrared spectroscopy correlation table. [Link]

-

Northern Illinois University Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

-

OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). [Link]

-

RioMaisSeguro. Basic 1h And 13c Nmr Spectroscopy. [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

OpenStax. (2024). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. [Link]

-

Elsevier. (2011). Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Wikipedia. Electron ionization. [Link]

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2019, September 3). 14.2: Spectroscopy of Ethers. [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

NIST. Benzaldehyde, 4-fluoro-. [Link]

-

University of Rochester. 13-C NMR Protocol for beginners AV-400. [Link]

-

Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. [Link]

-

Whitman College. GCMS Section 6.11.4 - Fragmentation of Aldehydes. [Link]

-

Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(21), 6235-6244. [Link]

-

PubMed. (2021). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic Toxicology, 39(2), 347-363. [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

-

Journal of the Indian Chemical Society. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. 99(4), 100388. [Link]

-

Royal Society of Chemistry. (2014). Supporting Information for .... [Link]

-

YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]

-

ACS Publications. Mass Spectra of Aromatic Esters. [Link]

-

Canadian Science Publishing. Proton and fluorine magnetic resonance studies of some benzoyl fluoride derivatives. Sensitivity of the fluorine shifts to intramolecular van der Waals interactions and steric effects. [Link]

-

ResearchGate. 19 F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde.... [Link]

Sources

- 1. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. books.rsc.org [books.rsc.org]

- 3. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 4. chem.uiowa.edu [chem.uiowa.edu]

- 5. eng.uc.edu [eng.uc.edu]

- 6. fiveable.me [fiveable.me]

- 7. agilent.com [agilent.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

1H NMR spectrum of 4-(Benzyloxy)-2,6-difluorobenzaldehyde

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Benzyloxy)-2,6-difluorobenzaldehyde

Authored by: Dr. Gemini, Senior Application Scientist

Publication Date: January 7, 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. While a publicly available experimental spectrum for this specific molecule is not readily accessible, this document leverages spectral data from structurally analogous compounds and foundational principles of NMR spectroscopy to present a detailed prediction and interpretation. This guide is intended for researchers, scientists, and professionals in drug development and organic chemistry, offering a robust framework for understanding the spectral characteristics of this and similar fluorinated aromatic compounds. We will delve into the theoretical basis for the expected chemical shifts and coupling constants, provide a detailed experimental protocol for acquiring the spectrum, and offer insights into the structural information that can be gleaned from a thorough analysis.

Introduction: The Significance of this compound

This compound is a substituted aromatic aldehyde of interest in medicinal chemistry and materials science. The presence of the difluoro substitution pattern on the benzaldehyde ring significantly influences its electronic properties and reactivity. The benzyloxy group, a common protecting group for phenols, also introduces specific spectral signatures. Understanding the precise structure and purity of this compound is critical for its application, and ¹H NMR spectroscopy is an indispensable tool for this purpose. This guide will provide the foundational knowledge to interpret its ¹H NMR spectrum with confidence.

Theoretical Analysis and Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the benzyloxy group and the aromatic protons of the difluorobenzaldehyde ring. The chemical shifts and splitting patterns are governed by the electronic environment of each proton, which is influenced by the electronegativity of the fluorine atoms, the electron-donating nature of the benzyloxy group, and the electron-withdrawing aldehyde group.

Predicted Chemical Shifts and Coupling Constants

The predicted ¹H NMR spectral data for this compound in a standard deuterated solvent like CDCl₃ are summarized in the table below. These predictions are based on the analysis of related compounds and established principles of NMR spectroscopy.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.8 - 10.2 | Triplet | ⁴J(H-F) ≈ 2-3 Hz |

| Phenyl (-C₆H₅) | 7.3 - 7.5 | Multiplet | - |

| Methylene (-CH₂-) | 5.1 - 5.3 | Singlet | - |

| Aromatic (H-3, H-5) | 6.7 - 6.9 | Triplet | ³J(H-F) ≈ 8-10 Hz |

Rationale for Predicted Spectrum

-

Aldehyde Proton (-CHO): The aldehyde proton is expected to appear significantly downfield (δ 9.8 - 10.2 ppm) due to the strong deshielding effect of the carbonyl group. It is predicted to be a triplet due to coupling with the two equivalent fluorine atoms at the ortho positions (C-2 and C-6). This four-bond coupling (⁴J(H-F)) is typically small, in the range of 2-3 Hz.

-

Phenyl Protons (-C₆H₅): The five protons of the benzyl group's phenyl ring are expected to resonate in the typical aromatic region (δ 7.3 - 7.5 ppm) as a complex multiplet. Their chemical shifts are influenced by the electronic environment of the unsubstituted benzene ring.

-

Methylene Protons (-CH₂-): The two methylene protons of the benzyloxy group are chemically equivalent and are expected to appear as a sharp singlet in the range of δ 5.1 - 5.3 ppm. Their proximity to the electronegative oxygen atom causes a downfield shift compared to typical alkyl protons.

-

Aromatic Protons (H-3 and H-5): The two protons on the difluorobenzaldehyde ring are in equivalent chemical environments (H-3 and H-5). They are expected to appear upfield relative to the aldehyde proton, likely in the range of δ 6.7 - 6.9 ppm. This upfield shift is due to the electron-donating effect of the para-benzyloxy group. These protons will be split into a triplet due to coupling with the two adjacent fluorine atoms (³J(H-F)), with an expected coupling constant of approximately 8-10 Hz.

The molecular structure and the logical relationships for spectral prediction are illustrated in the following diagram:

Caption: Molecular structure and the logic flow for predicting the ¹H NMR spectrum.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be used.

-

Sample Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm). However, modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the NMR probe for the ¹H frequency to ensure optimal sensitivity.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.

-

Shimming: Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Acquisition Time (AQ): Set to 2-4 seconds for good digital resolution.

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient.

-

Number of Scans (NS): Start with 8 or 16 scans and increase if necessary to improve the signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate to cover the expected chemical shift range.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption line shape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

-

Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.

The experimental workflow is summarized in the diagram below:

Caption: Experimental workflow for acquiring and analyzing the ¹H NMR spectrum.

Interpretation and Structural Verification

A successful ¹H NMR analysis of this compound will confirm its molecular structure. The key features to look for in the spectrum are:

-

The presence of four distinct sets of signals corresponding to the aldehyde, phenyl, methylene, and the difluorobenzaldehyde aromatic protons.

-

The correct integration ratios for these signals, which should be 1:5:2:2.

-

The characteristic triplet splitting patterns for the aldehyde proton (due to ⁴J(H-F) coupling) and the H-3/H-5 protons (due to ³J(H-F) coupling).

-

The singlet for the methylene protons.

Any significant deviation from this predicted pattern could indicate the presence of impurities or an incorrect molecular structure. Further two-dimensional NMR experiments, such as COSY and HSQC, can be employed for unambiguous assignment of all proton and carbon signals if required.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR spectrum of this compound, grounded in the principles of NMR spectroscopy and data from analogous compounds. The provided experimental protocol offers a reliable method for obtaining a high-quality spectrum. By understanding the expected chemical shifts, coupling constants, and multiplicities, researchers can confidently interpret the ¹H NMR spectrum to verify the structure and purity of this important chemical entity.

References

-

A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes - UNED. Available at: [Link]

-

Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Available at: [Link]

-

NMR Coupling Constants - Chemical Instrumentation Facility. Available at: [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]

-

1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect - PMC - NIH. Available at: [Link]

-

Calculated on 1H and 13C NMR chemical shifts of 2,4-difluorobenzaldehyde isonicotinoylhydrazone and 2,3-dichlorobenzaldehyde iso - ResearchGate. Available at: [Link]

-

Coupling constants for 1H and 13C NMR. Available at: [Link]

-

4-(Benzyloxy)-2,6-difluorobenzaldehyde (C007B-519815) - Cenmed Enterprises. Available at: [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: [Link]

-

4-(Benzyloxy)benzaldehyde - PMC - NIH. Available at: [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. Available at: [Link]

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-(Benzyloxy)-2,6-difluorobenzaldehyde

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Among the arsenal of analytical techniques available to scientists, Nuclear Magnetic Resonance (NMR) spectroscopy, and particularly ¹³C NMR, stands out for its ability to provide a detailed carbon-by-carbon map of a molecule's architecture. This guide offers an in-depth technical exploration of the ¹³C NMR analysis of 4-(Benzyloxy)-2,6-difluorobenzaldehyde, a compound of interest as a potential synthetic intermediate in medicinal chemistry.

The structural complexity of this compound, with its aldehyde functionality, a difluorinated aromatic ring, and a benzyloxy substituent, presents a rich and challenging case for NMR analysis. The presence of fluorine atoms, in particular, introduces through-bond carbon-fluorine couplings that split the ¹³C signals into characteristic multiplets, providing an additional layer of structural information but also complicating spectral interpretation.[1][2] This guide will provide a theoretical framework for predicting the ¹³C NMR spectrum of this molecule, a detailed experimental protocol for its acquisition, and a systematic approach to its interpretation, thereby offering a comprehensive resource for researchers in the pharmaceutical and chemical sciences.

Molecular Structure and Carbon Environment Analysis

A thorough analysis of the ¹³C NMR spectrum begins with a clear understanding of the molecule's structure and the identification of its unique carbon environments. In this compound, the plane of symmetry bisecting the C1-C4 axis and the aldehyde group renders certain carbon atoms chemically equivalent.

Below is the annotated structure of this compound, with each unique carbon atom labeled for subsequent discussion.

Caption: Labeled structure of this compound.

Based on the molecular symmetry, we can identify the following 9 unique carbon environments:

-

C1: The carbon atom of the difluorinated ring attached to the aldehyde group.

-

C2 and C6: The two equivalent carbon atoms bearing the fluorine atoms.

-

C3 and C5: The two equivalent carbon atoms adjacent to the benzyloxy group.

-

C4: The carbon atom attached to the benzyloxy group.

-

C7: The carbonyl carbon of the aldehyde group.

-

C8: The methylene carbon of the benzyloxy group.

-

C9: The ipso-carbon of the benzyl group's phenyl ring.

-

C10 and C10': The two equivalent ortho-carbons of the benzyl group's phenyl ring.

-

C11 and C11': The two equivalent meta-carbons of the benzyl group's phenyl ring.

-

C12: The para-carbon of the benzyl group's phenyl ring.

Theoretical Prediction of the ¹³C NMR Spectrum

Predicting a ¹³C NMR spectrum involves considering the electronic environment of each carbon atom. The chemical shift (δ) is influenced by factors such as hybridization, electronegativity of attached atoms, and resonance effects. For fluorinated compounds, the through-bond J-coupling between carbon and fluorine nuclei is a critical feature.[3][4]

Aldehyde Carbon (C7)

The carbonyl carbon of an aldehyde group is highly deshielded due to the double bond to an electronegative oxygen atom and typically resonates far downfield. For substituted benzaldehydes, this signal is generally found in the range of 190-195 ppm.[5][6] The electron-withdrawing nature of the two fluorine atoms on the ring is expected to have a modest deshielding effect on the aldehyde carbon.

Fluorinated Aromatic Ring (C1-C6)

The chemical shifts of the carbons in the difluorinated ring are influenced by the aldehyde, the two fluorine atoms, and the benzyloxy group. Aromatic carbons typically resonate between 110 and 170 ppm.[7][8]

-

C2 and C6: These carbons are directly bonded to fluorine, a highly electronegative atom. This will cause a significant downfield shift. Furthermore, this signal will be split into a doublet by a large one-bond C-F coupling (¹JCF), typically in the range of 240-260 Hz.[4]

-

C4: This carbon is attached to the oxygen of the benzyloxy group, which will also cause a substantial downfield shift due to the oxygen's electronegativity. It will also exhibit a smaller three-bond coupling to the two fluorine atoms (³JCF), likely appearing as a triplet.

-

C3 and C5: These carbons are ortho to the benzyloxy group and meta to the aldehyde group. They will be split into a doublet of doublets or a triplet due to two-bond coupling with the adjacent fluorine (²JCF) and four-bond coupling with the other fluorine (⁴JCF). The ²JCF coupling is typically around 15-25 Hz.[4]

-

C1: This quaternary carbon, attached to the aldehyde group, is expected to be deshielded. It will show a triplet multiplicity due to two-bond coupling (²JCF) with the two fluorine atoms.

Caption: C-F through-bond couplings in the difluorinated ring.

Benzyloxy Group (C8-C12)

-

C8 (Methylene Carbon): The methylene carbon is attached to an oxygen atom and a phenyl ring, placing its chemical shift in the typical range for benzylic ethers, around 70 ppm.

-

Benzyl Phenyl Ring (C9-C12): The carbons of the benzyl group's phenyl ring will have chemical shifts typical for a monosubstituted benzene ring.

-

C9 (ipso): The carbon directly attached to the methylene group.

-

C10 (ortho) and C11 (meta): These will appear in the aromatic region, typically between 127-129 ppm.

-

C12 (para): This carbon will also be in the aromatic region, often at a slightly different chemical shift from the ortho and meta carbons.

-

Summary of Predicted ¹³C NMR Data

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Estimated Coupling Constant (JCF, Hz) |

| C7 (CHO) | 190 - 195 | singlet | - |

| C2, C6 | 160 - 165 | doublet | ¹JCF ≈ 250 |

| C4 | 155 - 160 | triplet | ³JCF ≈ 5-10 |

| C9 (ipso) | 135 - 140 | singlet | - |

| C12 (para) | 128 - 130 | singlet | - |

| C10, C10' (ortho) | 127 - 129 | singlet | - |

| C11, C11' (meta) | 127 - 129 | singlet | - |

| C1 | 115 - 120 | triplet | ²JCF ≈ 20 |

| C3, C5 | 100 - 105 | triplet | ²JCF ≈ 20, ⁴JCF ≈ 2-5 |

| C8 (CH₂) | 70 - 75 | singlet | - |

Experimental Protocol for ¹³C NMR Acquisition

Acquiring a high-quality ¹³C NMR spectrum of this compound requires careful sample preparation and optimization of instrument parameters.

Caption: Experimental workflow for ¹³C NMR analysis.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this type of molecule. Other deuterated solvents like acetone-d₆ or DMSO-d₆ can also be used depending on solubility.

-

Concentration: A concentration of 20-50 mg in approximately 0.6 mL of solvent is typically sufficient.

-

Internal Standard: Tetramethylsilane (TMS) should be added as an internal reference standard, with its signal set to 0.0 ppm.

Instrumentation and Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and sensitivity.

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is appropriate. This will simplify the spectrum by removing C-H couplings, leaving only singlets for the non-fluorinated carbons and C-F multiplets for the fluorinated ring.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is crucial to allow for full relaxation of the carbon nuclei, especially the quaternary carbons, ensuring more accurate signal intensities.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a relatively large number of scans (e.g., 1024 or more) may be necessary to obtain a spectrum with a good signal-to-noise ratio.

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum must be correctly phased to obtain pure absorption lineshapes, and the baseline should be corrected to be flat.

-

Referencing: The spectrum is calibrated by setting the chemical shift of the TMS signal to 0.0 ppm.

Interpretation of the Spectrum

The interpretation of the ¹³C NMR spectrum of this compound involves a systematic assignment of each signal based on its chemical shift, multiplicity, and coupling constant.

-

Identify the Aldehyde Carbon: The downfield singlet in the 190-195 ppm region is unambiguously assigned to the aldehyde carbon (C7).

-

Locate the Carbons Bonded to Heteroatoms: The signals for the carbons directly attached to fluorine (C2, C6) and oxygen (C4) will be the most downfield in the aromatic region. The large doublet splitting will identify C2 and C6, while the triplet with a smaller coupling constant will correspond to C4.

-

Assign the Remaining Aromatic Carbons: The remaining signals in the aromatic region belong to the benzyl phenyl ring carbons (C9-C12) and the remaining carbons of the difluorinated ring (C1, C3, C5). The multiplicities due to C-F coupling will be key to distinguishing the carbons of the difluorinated ring. The singlets in this region will correspond to the carbons of the benzyl group's phenyl ring.

-

Identify the Methylene Carbon: The singlet around 70-75 ppm is assigned to the methylene carbon (C8) of the benzyloxy group.

Conclusion

The ¹³C NMR analysis of this compound is a powerful method for its structural confirmation and purity assessment. A comprehensive understanding of substituent effects and C-F coupling patterns allows for a confident prediction and interpretation of its spectrum. The distinct chemical shifts and characteristic multiplicities of the fluorinated aromatic ring serve as a unique fingerprint for this molecule. The systematic approach outlined in this guide, from theoretical prediction to experimental acquisition and data interpretation, provides a robust framework for researchers and scientists in the field of drug development to effectively utilize ¹³C NMR spectroscopy for the characterization of complex and novel organic molecules.

References

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry (3rd ed.). VCH.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. [Link]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of fluorinated ligands. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

- Doddrell, D. M., Pegg, D. T., & Bendall, M. R. (1982). Distortionless enhancement of NMR signals by polarization transfer. Journal of Magnetic Resonance, 48(2), 323-327.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

Sources

- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 5. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Reactivity of Fluorinated Benzaldehyde Derivatives

Abstract

The strategic incorporation of fluorine into the benzaldehyde scaffold has become a cornerstone of modern chemical synthesis, profoundly impacting fields from medicinal chemistry to materials science. The unique electronic properties imparted by fluorine—high electronegativity and the capacity for both inductive electron withdrawal and mesomeric donation—dramatically alter the reactivity of the aldehyde functional group and the aromatic ring. This guide provides a comprehensive analysis of the reactivity of fluorinated benzaldehyde derivatives for researchers, scientists, and drug development professionals. We will explore the fundamental electronic effects governing their behavior, delve into key reaction classes with mechanistic insights, present field-proven experimental protocols for their study, and discuss common challenges in their handling and purification.

The Electronic Influence of Fluorine: A Double-Edged Sword

The reactivity of the aldehyde in benzaldehyde derivatives is fundamentally controlled by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring modulate this property. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which significantly increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2]

However, fluorine also possesses lone pairs of electrons that can participate in resonance, leading to a mesomeric electron-donating effect (+M). The interplay between these opposing effects is highly dependent on the fluorine atom's position relative to the aldehyde group.

-

Para-Substitution (4-Fluoro): The -I effect dominates, but the +M effect is also operative. The net result is strong activation of the carbonyl group towards nucleophiles compared to unsubstituted benzaldehyde.

-

Meta-Substitution (3-Fluoro): The +M effect cannot be relayed to the carbonyl group from the meta position. Therefore, the strong -I effect is the primary influence, leading to a significant increase in carbonyl electrophilicity.

-

Ortho-Substitution (2-Fluoro): This position experiences the strongest -I effect due to proximity. However, direct steric hindrance can play a significant role, potentially impeding the approach of bulky nucleophiles.[3] The +M effect is also present.

The quantitative impact of these electronic effects can be rationalized using Hammett plots, which correlate reaction rates with substituent constants (σ).[4] Electron-withdrawing groups like fluorine have positive σ values, and reactions with a positive reaction constant (ρ) are accelerated by these substituents, a common feature in nucleophilic additions to benzaldehydes.[5][6][7]

Table 1: Representative Hammett Constants (σ)

| Substituent | σ_meta | σ_para | Dominant Electronic Effect |

| -H | 0.00 | 0.00 | Neutral Reference |

| -F | +0.34 | +0.06 | Strong -I, Moderate +M |

| -Cl | +0.37 | +0.23 | Strong -I, Weak +M |

| -NO₂ | +0.71 | +0.78 | Strong -I, Strong -M |

| -OCH₃ | +0.12 | -0.27 | Weak -I, Strong +M |

Note: Data sourced from established physical organic chemistry literature. These values confirm the net electron-withdrawing nature of fluorine, particularly from the meta position.

Caption: Electronic effects of a para-fluorine substituent.

Key Reaction Classes and Mechanistic Considerations

The enhanced electrophilicity of fluorinated benzaldehydes makes them highly versatile intermediates in a variety of chemical transformations.[8]

Nucleophilic Addition Reactions

This is the quintessential reaction of aldehydes. The mechanism typically involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated.[9] The presence of fluorine accelerates this rate-determining first step.

Caption: General mechanism for nucleophilic addition.

-

Condensation Reactions: Fluorinated benzaldehydes readily undergo condensation reactions. For instance, the Knoevenagel condensation with active methylene compounds like malononitrile proceeds efficiently, often under solvent-free mechanochemical conditions, to yield highly crystalline products.[10] They are also used to synthesize Schiff bases with primary amines, some of which exhibit antimicrobial properties.[11]

-

Organometallic Additions: Reactions with Grignard reagents or organolithiums provide a straightforward route to secondary alcohols, serving as crucial steps in the synthesis of more complex molecular architectures.[8]

-

Cyanohydrin Formation: The addition of cyanide is a classic example of nucleophilic addition, and the rate of this reaction is a sensitive probe of the aldehyde's electrophilicity, making it suitable for kinetic studies.

Oxidation Reactions

The aldehyde group is susceptible to oxidation, typically forming the corresponding benzoic acid.[12] While this can be an undesirable side reaction during storage, it is also a synthetically useful transformation.

-

Standard Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are effective, though modern, greener methods using atmospheric oxygen with N-heterocyclic carbene catalysts are emerging.[13][14]

-

Baeyer-Villiger Oxidation: This is a particularly noteworthy reaction for fluorinated benzaldehydes. It involves oxidation with a peroxyacid (e.g., m-CPBA) to form a formate ester, which is readily hydrolyzed to the corresponding phenol. This pathway is a powerful tool for synthesizing fluorinated phenols and has been applied in the no-carrier-added synthesis of 4-[¹⁸F]fluoroguaiacol and 4-[¹⁸F]fluorocatechol for PET imaging.[15][16]

Nucleophilic Aromatic Substitution (SNAr)

In polyfluorinated systems or when the ring is activated by other potent electron-withdrawing groups (like -NO₂), the fluorine atoms themselves can act as leaving groups in SNAr reactions.[17] This reactivity allows for the sequential introduction of nucleophiles onto the aromatic ring, providing a strategy for building complex, highly functionalized molecules. However, in some cases, nucleophilic attack can occur at the carbonyl group leading to cleavage, rather than the intended SNAr at the C-F bond.[17]

Experimental Analysis, Protocols, and Handling

Working with fluorinated benzaldehydes requires specific analytical techniques and careful handling to ensure experimental success and sample integrity.

Analytical and Spectroscopic Characterization

¹⁹F NMR spectroscopy is an invaluable tool for studying these compounds.[18] Its high sensitivity and the large chemical shift dispersion allow for precise monitoring of reaction progress, identification of intermediates, and characterization of products without the need for separation from complex mixtures.[19][20] For example, the conversion of 2-fluorobenzaldehyde in an enzymatic Baeyer-Villiger oxidation was successfully analyzed by ¹⁹F NMR, distinguishing the substrate, the intermediate ester, and the final phenol product.[15]

Protocol: Comparative Kinetic Analysis of Nucleophilic Addition via ¹H NMR

This protocol provides a self-validating system to quantify the increased reactivity of a fluorinated benzaldehyde compared to its non-fluorinated analog. We will monitor the formation of a hydrazone, a reaction that proceeds at a measurable rate at room temperature.

Objective: To determine the pseudo-first-order rate constants for the reaction of benzaldehyde and 4-fluorobenzaldehyde with an excess of a hydrazine derivative.

Materials:

-

Benzaldehyde

-

4-Fluorobenzaldehyde

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Deuterated DMSO (DMSO-d₆)

-

NMR tubes, micropipettes, stopwatch

Methodology:

-

Stock Solution Preparation: Prepare a 1.0 M stock solution of DNPH in DMSO-d₆. This excess concentration ensures pseudo-first-order kinetics with respect to the aldehyde.

-

Analyte Preparation: In two separate vials, prepare 100 mM solutions of benzaldehyde and 4-fluorobenzaldehyde in DMSO-d₆.

-

NMR Instrument Setup: Lock and shim the NMR spectrometer using a separate tube of DMSO-d₆. Set up a series of 1D ¹H NMR acquisitions to be run automatically (e.g., 1 scan every 2 minutes for a total of 60 minutes).

-

Reaction Initiation & Data Acquisition:

-

Transfer 500 µL of the DNPH stock solution to a clean NMR tube.

-

Acquire a t=0 spectrum of the DNPH solution.

-

Precisely add 50 µL of the 100 mM benzaldehyde solution to the NMR tube, cap, invert twice to mix, and immediately place it in the spectrometer. Start the pre-programmed acquisition sequence.

-

Repeat the process in a separate experiment using the 4-fluorobenzaldehyde solution.

-

-

Data Analysis:

-

Identify the aldehyde proton signal (around 9.9-10.1 ppm) for the starting material and a characteristic imine proton signal for the product hydrazone (downfield).

-

Integrate the starting material and product peaks in each spectrum over time.

-

Calculate the concentration of the aldehyde at each time point.

-

Plot ln([Aldehyde]t / [Aldehyde]₀) versus time (s). The slope of the resulting line will be -k, where k is the pseudo-first-order rate constant.

-

-

Validation: The linearity of the plot (R² > 0.98) validates the first-order assumption. The expected result is that the rate constant for 4-fluorobenzaldehyde will be significantly larger than that for benzaldehyde, providing quantitative evidence of fluorine's activating effect.

Caption: Workflow for NMR-based kinetic analysis.

Common Challenges: Purification and Storage

-

Oxidation: Fluorinated benzaldehydes are prone to air oxidation, forming the corresponding benzoic acids.[12] This is a primary source of impurity.

-

Mitigation: Store under an inert atmosphere (N₂ or Ar) in a cool, dark place. The addition of a radical scavenger like BHT (100-200 ppm) can inhibit oxidation during long-term storage.[12]

-

-